L-Iduronic Acid Sodium Salt
Description
L-Iduronic acid sodium salt (C₆H₉NaO₇, MW 216.12 g/mol) is a monosaccharide derivative critical to the structure and function of glycosaminoglycans (GAGs) such as heparan sulfate, heparin, and dermatan sulfate . It is the sodium salt of L-iduronic acid, a C5 epimer of D-glucuronic acid, distinguished by its axial hydroxyl group at C2 and equatorial hydroxyl groups at C3 and C4 .
Properties
IUPAC Name |
sodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHGZLVUQBPMA-XVWKMKMJSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Decarboxylation/Intramolecular Cyclization Tandem Reaction
The patented method described in EP2578594A1 introduces a streamlined process involving a decarboxylation/intramolecular cyclization sequence to directly invert C5 configuration (Figure 1). Starting with methyl 2,3-di-O-benzyl-4-O-(2,3,4-tri-O-acetyl-α-L-idopyranosyluronic acid)-β-D-glucopyranoside (Compound IV), the reaction proceeds through:
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Transacetalization : Conducted in chloroform at 60°C with p-toluenesulfonic acid catalyst (0.05 eq) and molecular sieves for 4-5 hours to form Compound V
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Saponification : Treatment with 1.3 eq NaOH in methanol/water at 20-30°C for 5 hours yields Compound VI
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Ozonolysis and Oxidation : Sequential cleavage and functionalization generates the sodium salt form
This method reduces total synthesis steps to ~25 compared to traditional routes requiring 40+ steps, achieving an overall yield of 18-22%.
Epimerization via C5 Oxidation-Reduction
An alternative pathway reported in heparin synthesis literature utilizes 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as the starting material (Table 1):
Table 1: Comparative Synthesis Routes for L-Iduronic Acid Derivatives
| Method | Starting Material | Key Steps | Yield |
|---|---|---|---|
| Patent | D-Glucuronic acid derivative | Transacetalization, saponification | 18-22% |
| PMC Approach | Di-O-isopropylidene glucose | Epoxide formation, cyano addition | 12-15% |
The PMC method involves:
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Epoxidation at C5-C6 followed by ring-opening with stereochemical control
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Cyanohydrin formation at C5 aldehyde intermediate
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Sequential hydrolysis and sodium salt formation
While producing high-purity material, this route suffers from lower yields due to multiple protection/deprotection cycles.
Stepwise Preparation and Reaction Optimization
Transacetalization Conditions
Critical parameters for the patent's transacetalization step:
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Solvent : Chloroform (dielectric constant 4.81) optimizes molecular interactions
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Catalyst : p-Toluenesulfonic acid (0.05 eq) balances reaction rate vs. side reactions
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Temperature : 60°C accelerates kinetics while preventing benzyl group cleavage
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Time : 4-5 hours achieves >95% conversion (monitored by TLC)
Saponification and Salt Formation
The sodium salt generation occurs during the saponification phase:
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Base: 1.3 eq NaOH in methanol/water (3:1 v/v)
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Temperature: Maintained at 25±5°C to prevent β-elimination
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Workup: Neutralization with Amberlite IR-120 (H+ form) followed by lyophilization
Advanced Characterization Techniques
Structural Confirmation
Purity Analysis
HPLC conditions for USP compliance:
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Column: Waters XBridge BEH Amide (2.5 μm, 4.6×150 mm)
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Mobile phase: 75% acetonitrile/25% 50mM NHOAc (pH 5.0)
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Retention time: 8.2±0.3 minutes
Industrial-Scale Challenges and Solutions
Stereochemical Control
The major challenge lies in preventing epimerization during salt formation. Strategies include:
Chemical Reactions Analysis
Types of Reactions
L-Iduronic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfated or acetylated forms, which have enhanced biological activities and improved solubility .
Scientific Research Applications
L-Iduronic Acid Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex carbohydrates and glycosaminoglycans.
Biology: The compound is essential for studying cell signaling pathways and interactions involving glycosaminoglycans.
Medicine: This compound is a key component in the development of anticoagulant drugs, such as heparin, and is used in wound healing and tissue engineering
Industry: It is utilized in the production of biomaterials and as a stabilizer in various industrial processes.
Mechanism of Action
L-Iduronic Acid Sodium Salt exerts its effects by interacting with specific molecular targets and pathways. It binds to metal ions and proteins, such as basic fibroblast growth factor, which plays a role in preventing viral infections and promoting cell growth . The compound’s conformational flexibility allows it to adopt different shapes, facilitating its interaction with various biological molecules .
Comparison with Similar Compounds
Key Properties:
- Purity : ≥95% (HPLC)
- Storage : +2°C to +8°C; stable in aqueous solutions at neutral pH
- Solubility: Slightly soluble in water and methanol
- Applications :
Comparison with Similar Compounds
L-Iduronic Acid vs. D-Glucuronic Acid Sodium Salts
Comparison with Hyaluronic Acid Sodium Salt
Other Sodium Salts of Uronic Acids
- D-Galacturonic Acid Sodium Salt : Found in pectins; lacks the C2/C3 sulfation seen in heparin .
- Mannuronic Acid Sodium Salt : Component of alginate; differs in stereochemistry at C2/C3 .
Research Findings
Enzymatic Epimerization
Functional Implications
- L-Iduronic acid’s flexible conformation in heparin increases binding affinity for antithrombin III, critical for anticoagulant activity .
- In contrast, D-glucuronic acid’s rigid structure supports hyaluronic acid’s role in maintaining extracellular matrix integrity .
Data Tables
Biological Activity
L-Iduronic Acid Sodium Salt (CAS No. 61199-83-5) is a crucial monosaccharide component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate. Its unique structural properties and biological activities make it a significant subject of study in biochemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its role in anticoagulation, structural flexibility, and interactions with proteins.
- Molecular Formula : C₆H₉NaO₇
- Molecular Weight : 216.12 g/mol
- Storage Conditions : Store at -20°C, away from moisture; in solvent at -80°C for up to 6 months .
Biological Significance
L-Iduronic acid is integral to the structure and function of various GAGs. Its presence influences the biological activities of these polysaccharides, particularly in anticoagulation mechanisms.
1. Anticoagulant Activity
L-Iduronic acid plays a pivotal role in the anticoagulant properties of heparin and heparan sulfate. Studies have shown that specific sulfation patterns of L-Iduronic acid residues enhance binding affinity to antithrombin, a key protein in the regulation of blood coagulation:
- Binding Affinity : The binding affinity (K_d) of L-iduronic acid residues to antithrombin has been reported as follows:
The inhibition of factor Xa activity, a critical step in the coagulation cascade, was measured with IC₅₀ values:
2. Structural Flexibility
The conformational flexibility of L-iduronic acid allows for diverse interactions with proteins and metal ions. This flexibility is crucial for the bioactivity of GAGs, facilitating their roles in cell signaling and adhesion processes:
- Conformational Variants : L-iduronic acid can exist in various conformations (e.g., pyranose ring conformations), which affect its interaction dynamics with other biomolecules .
Case Study 1: Anticoagulant Mechanisms
A study analyzed the impact of different sulfation patterns on the anticoagulant activity of heparin derivatives containing L-iduronic acid. The results indicated that higher sulfation levels corresponded with increased anticoagulant efficacy, emphasizing the importance of structural modifications in therapeutic applications .
Case Study 2: Enzymatic Synthesis
Research on enzymatic pathways revealed that the conversion of D-glucuronic acid to L-iduronic acid via d-glucuronyl C5-epimerase is essential for producing functional GAGs necessary for normal physiological processes. This modification enhances the flexibility and binding properties of polysaccharides, crucial for their biological roles .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
Q. What are the key analytical techniques for identifying and characterizing L-iduronic acid sodium salt in laboratory settings?
To confirm the identity and purity of this compound, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) spectroscopy : To resolve structural features like the stereochemistry of the iduronic acid residue and sodium coordination .
- High-Performance Liquid Chromatography (HPLC) : For quantifying purity and detecting impurities (e.g., residual glycosaminoglycan fragments) .
- Mass Spectrometry (MS) : To verify molecular weight (C₆H₉NaO₇, 216.12 g/mol) and fragmentation patterns .
- Infrared (IR) spectroscopy : To identify functional groups (e.g., carboxylate bands at ~1600 cm⁻¹) .
Q. How does the solubility profile of this compound influence experimental design?
this compound is typically water-soluble due to its ionic carboxylate group. However, solubility may vary depending on:
- Temperature : Higher temperatures (e.g., 37°C for biomimetic studies) enhance dissolution kinetics .
- pH : Stability is optimal in neutral to slightly alkaline conditions (pH 7–8), as acidic conditions may protonate the carboxylate group, reducing solubility .
- Co-solutes : Presence of divalent cations (e.g., Ca²⁺) can precipitate the compound; use chelating agents (e.g., EDTA) to mitigate interference .
Q. What protocols are recommended for assessing the purity of commercial this compound samples?
- Elemental Analysis : Confirm sodium content via inductively coupled plasma mass spectrometry (ICP-MS) .
- Ash Content Testing : Residual inorganic impurities (e.g., sulfates) can be quantified gravimetrically after combustion .
- Enzymatic Digestion : Use heparitinase I/II to degrade heparan sulfate contaminants; analyze digestion products via gel electrophoresis .
Advanced Research Questions
Q. How does this compound modulate HS2ST1 enzyme activity in heparan sulfate biosynthesis?
L-iduronic acid is a substrate for heparan sulfate 2-O-sulfotransferase (HS2ST1), which catalyzes 2-O-sulfation during glycosaminoglycan (GAG) chain elongation. Key considerations:
- Kinetic Studies : Use radiolabeled 3'-phosphoadenosine-5'-phosphosulfate (³⁵S-PAPS) to measure sulfotransferase activity in vitro. Adjust substrate concentrations (this compound: 0.1–1.0 mM) to determine and .
- Competitive Inhibition : Test structural analogs (e.g., glucuronic acid) to elucidate substrate specificity .
- Biological Relevance : Correlate in vitro findings with cellular assays (e.g., CRISPR-edited HS2ST1 knockout models) to validate functional roles in extracellular matrix remodeling .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., pro- vs. anti-inflammatory effects) may arise from:
- Source Variability : Commercial samples may differ in sulfation patterns or contaminant GAG fragments . Standardize procurement from porcine mucosa-derived batches with certified disaccharide profiles .
- Assay Conditions : Optimize cell culture media (e.g., avoid high-salt buffers that alter sodium-dependent signaling) .
- Dose-Response Analysis : Use a gradient (1–100 μM) to identify biphasic effects, particularly in immune cell activation studies .
Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Chemical Modifications : Introduce methyl or acetyl groups at the C2/C3 positions to probe sulfotransferase binding pockets. Monitor reaction efficiency via thin-layer chromatography (TLC) .
- Enzymatic Approaches : Use recombinant iduronate-2-sulfatase to generate desulfated analogs for comparative bioactivity screening .
- Quality Control : Validate synthetic products using tandem MS/MS to confirm regioselective modifications .
Methodological Considerations
Q. What precautions are necessary when handling this compound in biochemical assays?
- Hygroscopicity : Store lyophilized powder in desiccated conditions at -20°C to prevent hydration-induced degradation .
- Biological Safety : While no acute toxicity is reported, avoid inhalation/ingestion due to potential sodium-mediated osmotic stress in cell models .
- Interference in Assays : Pre-test for false positives in colorimetric assays (e.g., carbazole reaction for uronic acids) .
Q. How can researchers validate the role of this compound in heparan sulfate-protein interactions?
- Surface Plasmon Resonance (SPR) : Immobilize heparan sulfate chains containing L-iduronic acid residues on sensor chips; measure binding kinetics with growth factors (e.g., FGF2) .
- Molecular Dynamics Simulations : Model conformational flexibility of iduronic acid rings (¹C₄ vs. ²S₀ chair forms) to predict protein-binding affinity .
- Competitive ELISA : Use sulfated oligosaccharides to block specific interactions and confirm functional epitopes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
